molecular formula C21H19N7O2 B2686790 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea CAS No. 1014026-00-6

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2686790
CAS No.: 1014026-00-6
M. Wt: 401.43
InChI Key: VGAKKRGPURGPMS-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C21H19N7O2 and its molecular weight is 401.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • A study by Bazin et al. (2016) synthesized a series of ureas, including 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy - phenyl)urea, demonstrating cytostatic activity against non-small cell lung cancer cell lines. This indicates the potential of similar compounds in cancer treatment, especially in targeting P53 mutations in lung cancer (Bazin et al., 2016).

Synthesis and Characterization

  • Research by Saadi (2018) involved synthesizing derivatives, including pyrazoles, from imidazole. This study contributes to the understanding of the chemical properties and potential applications of compounds like 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-methoxyphenyl)urea in various biological activities (Saadi, 2018).

Antibacterial Evaluation

  • Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This research indicates the broader potential of urea derivatives in antibacterial applications (Azab, Youssef, & El-Bordany, 2013).

Antipsychotic Activity

  • Kunitomo et al. (2014) discovered a pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitor, which shows the potential for the treatment of schizophrenia. While this compound is structurally different, it shares a similar pyrazole component, suggesting possible neurological applications for this compound (Kunitomo et al., 2014).

Molecular Docking and Interaction Studies

  • Hossain et al. (2018) conducted a study on imidazole derivatives, focusing on their spectroscopic characterization and computational study. This research provides insights into how similar compounds like this compound might interact with biological targets (Hossain et al., 2018).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c1-30-18-6-3-2-5-17(18)25-21(29)24-16-9-7-15(8-10-16)23-19-11-12-20(27-26-19)28-14-4-13-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKKRGPURGPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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